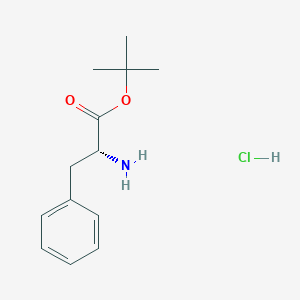

H-D-Phe-OtBu.HCl

Overview

Description

®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The compound is characterized by the presence of a tert-butyl ester group, an amino group, and a phenyl group, making it a versatile intermediate in various chemical reactions.

Mechanism of Action

Target of Action

H-D-Phe-OtBu.HCl, also known as ®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride or H-D-PHE-OTBU HCL, is a derivative of phenylalanine . Phenylalanine is an essential amino acid that serves as a primary precursor for the biosynthesis of catecholamines in the body .

Mode of Action

The compound’s mode of action is primarily linked to its role as a phenylalanine derivative. Phenylalanine derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the secretion of anabolic hormones and the supply of fuel during exercise . These pathways are crucial for maintaining physical performance and mental acuity during periods of stress and exertion.

Result of Action

The primary result of this compound’s action is the enhancement of physical and mental performance. It achieves this by influencing the secretion of anabolic hormones, providing fuel during exercise, and improving mental performance during stress-related tasks .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as suggested by the storage conditions provided by the manufacturer . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride typically involves the esterification of ®-2-amino-3-phenylpropanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of ®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of amides or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride is used as a chiral building block for the synthesis of complex molecules

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature makes it an excellent probe for investigating stereospecificity in biological systems.

Medicine

In medicine, ®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives have shown promise in the development of drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its versatility and reactivity make it a valuable intermediate in the manufacture of agrochemicals, polymers, and other high-value products.

Comparison with Similar Compounds

Similar Compounds

- ®-Ethyl 2-amino-3-phenylpropanoate hydrochloride

- ®-Methyl 2-amino-3-phenylpropanoate hydrochloride

- ®-Benzyl 2-amino-3-phenylpropanoate hydrochloride

Uniqueness

®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity. This makes it distinct from its ethyl, methyl, and benzyl counterparts, which have different steric and electronic properties.

Biological Activity

H-D-Phe-OtBu.HCl, or tert-butyl 2-amino-3-phenylpropanoate hydrochloride , is a protected form of phenylalanine utilized primarily in peptide synthesis and biochemical research. This compound has garnered attention for its applications in drug development and enzyme studies due to its unique structural properties and biological activities.

Chemical Structure and Properties

- Chemical Formula : C13H20ClNO2

- Molecular Weight : 249.76 g/mol

- CAS Number : 75898-47-4

The tert-butyl group (OtBu) serves as a protective moiety for the carboxylic acid side chain of phenylalanine, facilitating selective coupling with other amino acids during peptide synthesis. This protection is crucial in solid-phase peptide synthesis, allowing for high yields and purity of final products .

Biological Activities

This compound exhibits several notable biological activities:

- Peptide Synthesis : It acts as a versatile building block in synthesizing biologically active peptides, including those that can modulate various physiological pathways.

- Enzyme Interaction Studies : Research indicates that this compound can be utilized to study enzyme selectivity and activity towards different substrates, particularly those involved in amino acid metabolism. The protected form may alter enzyme kinetics compared to the free amino acid.

- Pharmaceutical Applications : The compound is explored as a precursor for synthesizing novel pharmaceutical agents, including inhibitors of g-secretase and antagonists targeting various receptors such as the human vanilloid receptor and dopamine D4 receptor .

Case Study 1: Enzyme Selectivity

In a study examining the specificity of amino acid processing enzymes, this compound was used to assess how certain enzymes preferentially interact with protected versus unprotected amino acids. Results showed that specific enzymes demonstrated altered activity profiles when interacting with this compound, highlighting its utility in enzyme kinetics studies.

Case Study 2: Drug Development

Research into the synthesis of g-secretase inhibitors utilized this compound as a key intermediate. The incorporation of this compound into drug candidates allowed for the exploration of structural modifications that enhanced biological activity against Alzheimer's disease targets .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Pharmacokinetics : Investigations into the pharmacokinetic properties of compounds derived from this compound suggest favorable absorption and distribution characteristics, making it a promising candidate for further pharmaceutical development.

- Mechanistic Studies : The compound has been employed in mechanistic studies to elucidate the pathways involved in peptide aggregation and stability, particularly in relation to amyloid formation associated with neurodegenerative diseases .

Comparative Analysis

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Peptide synthesis, enzyme interaction | Drug development, research |

| L-Phenylalanine | Neurotransmitter precursor | Nutritional supplements |

| D-Phenylalanine | Potential modulator of L-Phe aggregation | Therapeutic applications |

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMCEXDXULPJPG-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580028 | |

| Record name | tert-Butyl D-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3403-25-6 | |

| Record name | tert-Butyl D-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-amino-3-phenylpropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.